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Compound of Interest |

Compound Name: 3-Chloro-7-fluoroquinolin-4-amine
CAS No.: 1210325-99-7
Cat. No.: B596114
. J

Executive Summary & Chemical Identity

3-Chloro-7-fluoroquinolin-4-amine is a specialized heterocyclic building block belonging to
the 4-aminoquinoline family. While structurally related to the 4-aminoquinoline antimalarial
scaffold (e.g., Chloroquine), the specific C3-chloro and C7-fluoro substitution pattern makes it a
distinct intermediate in the development of kinase inhibitors and advanced antiparasitic agents.

Critical Distinction: Researchers must distinguish this compound from the commercially
ubiquitous quinazoline analog, N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine
(CAS 162012-67-1), which is a key intermediate for EGFR inhibitors like Afatinib. The
compound detailed here contains a quinoline core (1 nitrogen) rather than a quinazoline core (2
nitrogens).

Chemical Profile
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Property Data
Chemical Name 3-Chloro-7-fluoroquinolin-4-amine
CAS Number 1210325-99-7

4-Amino-3-chloro-7-fluoroquinoline; 3-Chloro-7-

Synonyms fluoro-4-quinolinamine
Molecular Formula CoHeCIFN:2

Molecular Weight 196.61 g/mol

Core Scaffold Quinoline

3-Cl (Electron-withdrawing/Steric), 7-F
Key Substituents (Metabolic blocking), 4-NHz (Nucleophilic/H-

bond donor)

~7.5 (Quinoline nitrogen), ~13.5 (Primar
Predicted pKa ) Q gen) ( Y
amine)

Solubilit Soluble in DMSO, DMF; sparingly soluble in
olubili
Y water; soluble in lower alcohols (MeOH, EtOH)

Synthetic Methodology (Retrosynthetic Analysis)

The synthesis of 3,7-disubstituted-4-aminoquinolines typically follows a stepwise
functionalization of the quinoline core. The most robust protocol involves the construction of the
4-hydroxyquinoline scaffold followed by sequential halogenation and amination.

Reaction Scheme (Graphviz)
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Figure 1: Stepwise synthesis of 3-Chloro-7-fluoroquinolin-4-amine via the Gould-Jacobs
route and subsequent C3-chlorination/C4-amination.

Detailed Protocol

This protocol is derived from standard methodologies for 3-halo-4-aminoquinolines [1, 2].

Step 1: Scaffold Construction (Gould-Jacobs Reaction)

o Condensation: React 3-fluoroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.0 eq)
at 110°C for 2 hours. Remove ethanol via distillation to drive the equilibrium.

o Cyclization: Add the resulting enamine dropwise to boiling Dowtherm A (diphenyl
ether/biphenyl mixture) at 250°C. Stir for 30—60 minutes.

o Workup: Cool to room temperature. Dilute with hexane to precipitate 7-fluoro-4-
hydroxyquinoline. Filter and wash with hexane.

Step 2: C3-Chlorination

e Suspend 7-fluoro-4-hydroxyquinoline in glacial acetic acid.
e Add N-chlorosuccinimide (NCS) (1.1 eq) or sulfuryl chloride (1.1 eq).

e Heat to 60—-80°C for 2—4 hours. The electrophilic aromatic substitution occurs preferentially
at the electron-rich C3 position of the 4-quinolone tautomer.
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Isolate: Pour into ice water; filter the precipitate to obtain 3-chloro-7-fluoro-4-
hydroxyquinoline.

Step 3: C4-Activation and Amination

Chlorination: Reflux the intermediate from Step 2 in neat POCIs (Phosphorus oxychloride) for
3 hours to convert the 4-OH to a 4-Cl leaving group. Evaporate excess POCIs and neutralize
with NaHCOs to isolate 3,4-dichloro-7-fluoroquinoline.

Amination: Dissolve the 3,4-dichloro intermediate in ethanolic ammonia (saturated) or use a
pressure vessel with liquid ammonia/methanol.

Heat at 100-120°C for 12—24 hours. The C4-chlorine is significantly more labile than the C3-
chlorine due to the activation by the quinoline nitrogen (SNAr mechanism), allowing selective
substitution.

Purification: Concentrate the solvent. Recrystallize from ethanol/water or purify via silica gel
chromatography (DCM/MeOH gradient).

Medicinal Chemistry Applications

The 3-Chloro-7-fluoroquinolin-4-amine scaffold is a high-value pharmacophore in two

primary therapeutic areas:

Kinase Inhibition (Type l/ll Inhibitors)

The 4-aminoquinoline core mimics the adenine ring of ATP, allowing it to bind into the hinge

region of kinase enzymes.

Role of 3-Cl: The chlorine atom at C3 occupies the hydrophobic "gatekeeper" pocket or
solvent-front region, often improving potency and selectivity compared to the unsubstituted
analog.

Role of 7-F: Fluorine substitution at C7 blocks metabolic oxidation (a common clearance
pathway for quinolines) and modulates the pKa of the quinoline nitrogen, affecting solubility
and cell permeability.

Antimalarial & Antiparasitic Research
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While traditional antimalarials (Chloroquine) lack the 3-chloro group, modern resistance-
breaking agents often incorporate C3-halogens to alter the pi-stacking interactions with heme
(in malaria parasites) or to inhibit specific transporters.

e Mechanism: The 4-amino group is essential for accumulation in the parasite's acidic food
vacuole. The 3-Cl/7-F pattern provides a novel lipophilic profile that may bypass Chloroquine
Resistance Transporter (PfCRT) mutations [3].

Analytical Characterization

To validate the identity of CAS 1210325-99-7, the following spectral signatures are expected:

Method Expected Signals

58.3-8.5 (s, 1H, H-2); 5 7.0-8.0 (m, 3H, H-5, H-
1H NMR (DMSO-ds) 6, H-8); 8 6.5-7.5 (br s, 2H, NHz). Note: The H-2

proton is a singlet due to C3 substitution.

[M+H]* = 197.0/199.0 (Characteristic 3:1

LC-MS (ESI+
( ) Chlorine isotope pattern).

Single peak around -110 to -120 ppm (relative to
CFCls).

19F NMR

Safety and Handling (SDS Summary)

e Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335). Potentially toxic
if swallowed (Acute Tox. 4).

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The free base is stable,
but salt forms (HCI) are hygroscopic.

e PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust or
vapors during synthesis (especially POCIs steps).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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